4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-7-3-4-8(10(5-7)16-2)9-6-13-14-11(9)12/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLXODMFXVOPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(NN=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359566 | |
| Record name | 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909858-12-4 | |
| Record name | 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 4 2,4 Dimethoxyphenyl 1h Pyrazol 3 Amine
Synthetic Routes to 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
The construction of the this compound framework is typically achieved through a multi-step sequence that involves the initial preparation of a strategic precursor followed by a key cyclization reaction.
The most common and efficient pathway to 3-aminopyrazoles relies on the use of β-ketonitrile intermediates. For the target compound, the essential precursor is 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile . The synthesis of this key intermediate generally begins with a commercially available starting material, such as 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxyphenylacetonitrile.
A standard and reliable method for preparing this precursor is the Claisen condensation reaction. This involves the base-catalyzed reaction of 2,4-dimethoxyphenylacetonitrile with an acylating agent like ethyl formate. The reaction is typically carried out using a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The base deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ethyl formate. An acidic workup then yields the desired β-ketonitrile, 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile. This precursor is crucial as it contains the necessary carbon framework and functional groups poised for cyclization.
The formation of the this compound core is accomplished through a well-established cyclocondensation reaction. This involves treating the precursor, 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile , with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.gov This single step achieves both the formation of the heterocyclic pyrazole (B372694) ring and the introduction of the primary amine at the C3 position.
The reaction mechanism proceeds via the initial nucleophilic attack of a hydrazine nitrogen atom on the electrophilic aldehyde carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable, aromatic 3-aminopyrazole (B16455) ring. mdpi.com This reaction is a cornerstone in pyrazole chemistry, offering a direct and efficient route to 3-amino-substituted pyrazoles. chinayyhg.com
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of catalysts.
For the cyclization step, solvents such as ethanol, isopropanol, or acetic acid are commonly employed. Refluxing the reaction mixture is often necessary to drive the condensation and dehydration steps to completion. jchemlett.com Acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl group and enhancing its electrophilicity. Research into the synthesis of related pyrazole structures has shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while maintaining or even improving yields. nih.gov Furthermore, the use of solid-acid catalysts, such as mesoporous SiO₂-Al₂O₃, has been reported to enhance the efficiency of cyclization reactions in the synthesis of other pyrazoline derivatives, suggesting a potential avenue for optimizing the synthesis of the title compound. jchemlett.com
Table 1: Illustrative Reaction Conditions for Pyrazole Synthesis
| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Optimization |
|---|---|---|---|
| Solvent | Ethanol or Methanol | Glacial Acetic Acid or Isopropanol | Acetic acid can act as a catalyst; higher boiling points can increase reaction rate. |
| Temperature | Reflux (e.g., 78-85 °C) | Microwave Irradiation (e.g., 100-140 °C) | Significantly reduces reaction time. nih.gov |
| Catalyst | None (or solvent as catalyst) | Solid-acid catalysts (e.g., SiO₂-Al₂O₃) | Increases reaction efficiency and allows for easier purification. jchemlett.com |
| Reaction Time | 4-24 hours | 5-30 minutes (Microwave) | Improves throughput and energy efficiency. |
Derivatization and Functionalization Strategies for the 1H-Pyrazole-3-amine Core
The this compound molecule possesses two primary sites for further chemical modification: the nitrogen atoms of the pyrazole ring and the exocyclic primary amine group. These sites allow for the synthesis of a diverse library of derivatives.
The pyrazole ring of this compound contains two nitrogen atoms that can be functionalized, although substitution typically occurs at the N1 position due to steric and electronic factors. Common modifications include N-alkylation and N-acylation.
N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. mdpi.com
N-Arylation: The introduction of an aryl group can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, or via nucleophilic aromatic substitution with highly activated aryl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the corresponding N-acylpyrazole derivatives.
These modifications are crucial for tuning the electronic properties and steric profile of the molecule. researchgate.net
The primary amine at the C3 position is a versatile functional group that can undergo a wide range of chemical transformations.
Schiff Base Formation: The amine readily condenses with various aldehydes and ketones, typically under reflux in a solvent like ethanol with a catalytic amount of acid, to form the corresponding imines (Schiff bases). nih.gov
Amide and Sulfonamide Formation: Acylation of the amine with acyl chlorides, anhydrides, or sulfonyl chlorides provides a straightforward route to a wide array of amide and sulfonamide derivatives. These reactions are usually performed in the presence of a non-nucleophilic base such as pyridine or triethylamine.
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates yields substituted ureas and thioureas, respectively. This reaction often proceeds smoothly at room temperature in a suitable solvent. researchgate.net
Diazotization Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting diazonium group can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.
Table 2: Derivatization Reactions of the 1H-Pyrazole-3-amine Core
| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Pyrazole Nitrogen (N1) | N-Alkylation | Alkyl Halide (R-X), Base (K₂CO₃) | N-Alkyl Pyrazole |
| N-Acylation | Acyl Chloride (RCOCl), Base (Et₃N) | N-Acyl Pyrazole | |
| Primary Amine (C3-NH₂) | Schiff Base Formation | Aldehyde (R'CHO), Acid Catalyst | Imine (-N=CHR') |
| Amide Formation | Acyl Chloride (R'COCl), Base | Amide (-NHCOR') | |
| Urea Formation | Isocyanate (R'NCO) | Urea (-NHCONHR') |
Substituent Effects and Alterations on the Dimethoxyphenyl Ring
The 2,4-dimethoxyphenyl substituent attached to the C4 position of the pyrazole ring significantly influences the electronic properties and reactivity of the entire molecule. The two methoxy (B1213986) (-OCH₃) groups are powerful electron-donating groups (EDGs) due to their resonance effect (+R), which is more pronounced than their inductive electron-withdrawing effect (-I).
The positioning of these groups at the ortho (position 2) and para (position 4) positions of the phenyl ring maximizes their ability to donate electron density into the aromatic system and, by extension, to the pyrazole ring. This increased electron density can have several notable effects:
Enhanced Nucleophilicity of the Pyrazole Ring: The electron-donating nature of the 2,4-dimethoxyphenyl group increases the electron density of the pyrazole core, making it more susceptible to electrophilic attack. However, electrophilic substitution on the pyrazole ring itself primarily occurs at the C4 position, which is already occupied in this compound. mdpi.com
Modulation of Acidity and Basicity: The pyrazole ring possesses both a weakly acidic pyrrole-type nitrogen (N1-H) and a weakly basic pyridine-type nitrogen (N2). Electron-donating groups on the ring system generally increase the pKa of the N1-H, making it less acidic. mdpi.com Conversely, the increased electron density at the pyridine-like N2 atom enhances its basicity, making it more prone to protonation.
Influence on Biological Activity: In related pyrazole structures, alterations to substituents on an attached phenyl ring have been shown to drastically change biological outcomes. For instance, studies on pyrazole-based monoamine oxidase (MAO) inhibitors revealed that a dimethoxyphenyl substituent resulted in lower inhibitory potency compared to a hydroxyphenyl substituent, highlighting the sensitivity of biological targets to the electronic and steric profile of the molecule. nih.gov
Impact on Synthesis: The electronic character of substituents on aryl rings used as precursors in pyrazole synthesis can dictate the regiochemical outcome of the cyclization reaction. researchgate.net The strong electron-donating character of the 2,4-dimethoxy substituents would influence the reactivity of the precursor ketone (e.g., 2,4-dimethoxyacetophenone) and its derivatives.
Theoretical studies on substituted pyrazoles have confirmed that electron-donating groups play a crucial role in determining the stability of different tautomeric forms, which in turn affects reactivity. mdpi.com While specific studies detailing alterations to the 2,4-dimethoxyphenyl group on this particular compound are not prevalent, the established principles of physical organic chemistry provide a strong framework for predicting the effects of such changes.
Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring
| Substituent Position | Type of Effect | Influence on Pyrazole Ring |
| Methoxy at C2' (ortho) | +R, -I | Increases electron density |
| Methoxy at C4' (para) | +R, -I | Strongly increases electron density |
Mechanistic Insights into the Synthesis and Reactivity of Pyrazole-3-amine Derivatives
The synthesis of 3-aminopyrazole derivatives, including this compound, is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. chim.itnih.gov This pathway involves two principal mechanistic steps:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile precursor, (2,4-dimethoxyphenyl)acetonitrile. This is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbon atom of the nitrile group (-C≡N). nih.gov This intramolecular cyclization results in a five-membered ring intermediate, which subsequently tautomerizes to form the stable, aromatic 3-aminopyrazole ring.
A detailed mechanistic study on a related synthesis highlighted the importance of tautomeric equilibria, where the formation of a carbanion in an alkaline medium facilitates the cyclization and subsequent elimination to yield the final pyrazole product. researchgate.net
An alternative and powerful method for the synthesis of aminopyrazoles is the Thorpe-Ziegler reaction . This reaction involves the intramolecular cyclization of a dinitrile in the presence of a strong base to yield a cyclic α-cyanoenamine, which is a tautomer of an aminonitrile. synarchive.comyoutube.com For the synthesis of 4-aminopyrazoles, this can be adapted from dicyanohydrazone precursors, which undergo ring-closure under basic conditions. chim.it
The reactivity of the resulting this compound is characterized by the functional groups present:
The 3-amino group (-NH₂): This group imparts nucleophilic character to the C3 position and can readily react with various electrophiles. It is a key handle for further functionalization, allowing for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines through reactions with 1,3-bielectrophiles. researchgate.netmdpi.com
The N1-H of the Pyrazole Ring: The pyrrole-like nitrogen is nucleophilic and can be alkylated, arylated, or acylated. Its reactivity is modulated by the electronic effects of the substituents on the ring.
The Pyridine-like N2 Atom: This nitrogen is basic and is the primary site of protonation in acidic media.
Regiochemical and Stereochemical Considerations in Synthetic Pathways
The synthesis of unsymmetrically substituted pyrazoles like this compound requires careful control of regiochemistry. When a substituted hydrazine (R-NHNH₂) is used, two different regioisomeric products can potentially form, depending on which nitrogen atom initiates the attack on the carbonyl group and which one closes the ring by attacking the nitrile.
The primary method for synthesizing 3-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine hydrate (H₂N-NH₂). In this case, since the hydrazine molecule is symmetrical, only one product, the 5-aminopyrazole (which is tautomeric with the 3-aminopyrazole), is formed. The key precursor for the target compound would be 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile . Its reaction with hydrazine would proceed as follows:
The initial nucleophilic attack occurs at the ketone carbonyl, which is more electrophilic than the nitrile.
Subsequent intramolecular cyclization onto the nitrile group leads to the formation of 4-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which exists in tautomeric equilibrium with the 3-amino form.
Regiodivergent Synthesis: In cases where substituted hydrazines are used, the regiochemical outcome can be directed by the reaction conditions. Studies have shown that kinetic versus thermodynamic control can lead to different isomers. chim.it For example, in the reaction of phenylhydrazine (B124118) with 3-methoxyacrylonitrile, acidic conditions (thermodynamic control) favored the 5-aminopyrazole isomer, while basic conditions (kinetic control) yielded the 3-aminopyrazole isomer. chim.it
The regioselectivity of the initial condensation step is often governed by a combination of steric and electronic factors of the substituents on both the hydrazine and the 1,3-dielectrophilic substrate. researchgate.netmdpi.com Highly selective synthesis often relies on choosing precursors where the two electrophilic sites have significantly different reactivity. The regiochemistry of the final product is often confirmed using advanced spectroscopic techniques like 2D-NOESY and HMBC NMR, which can show through-space correlations between protons on different parts of the molecule, or by theoretical DFT calculations that determine the most stable isomer. rsc.org
Stereochemical Considerations: For the synthesis of the target compound, which is an achiral, aromatic heterocycle, stereochemistry is not a feature of the final product. However, the mechanism of pyrazole formation can proceed through non-aromatic intermediates, such as pyrazolines or pyrazolidines, which may contain stereocenters. synarchive.com The stereochemistry of these intermediates can influence the reaction pathway, but it is typically erased upon the final aromatization step that forms the stable pyrazole ring.
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine , both ¹H and ¹³C NMR would provide critical data for structural verification.
In ¹H NMR spectroscopy, distinct signals are expected for each unique proton environment. The protons of the dimethoxyphenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the ortho and para methoxy-substituents, a characteristic splitting pattern would emerge. The proton at C5 of the pyrazole (B372694) ring is expected to appear as a singlet, likely in the range of δ 7.5-8.0 ppm. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely between δ 3.8 and δ 4.0 ppm. wisc.edu The protons of the primary amine (-NH₂) and the pyrazole N-H group would appear as broad singlets that are exchangeable with D₂O; their chemical shifts can vary widely depending on solvent and concentration but are often found downfield.
¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (unless symmetry results in overlapping signals). Key expected signals include those for the two methoxy carbons (around δ 55-56 ppm), the aromatic carbons (δ 100-160 ppm), and the carbons of the pyrazole ring. Two-dimensional NMR techniques such as HSQC and HMBC would be invaluable for definitively assigning each proton and carbon signal and confirming the connectivity between the dimethoxyphenyl and pyrazole rings. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.
¹H NMR (in DMSO-d₆)| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole C5-H | 7.5 - 8.0 | Singlet (s) |
| Aromatic C3'-H, C5'-H, C6'-H | 6.5 - 7.5 | Multiplet (m) |
| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Two Singlets (s) |
¹³C NMR (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C3, C4, C5 | 95 - 155 |
| Aromatic C1' - C6' | 100 - 162 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would display several characteristic absorption bands confirming its key structural features.
The most prominent features would be the N-H stretching vibrations from the primary amine and the pyrazole ring, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups would appear just below 3000 cm⁻¹. The spectrum would also show strong absorptions corresponding to the C-O stretching of the ether linkages of the dimethoxy groups, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. nist.gov Vibrations from the C=C bonds of the aromatic ring and the C=N bond of the pyrazole ring would be found in the 1450-1620 cm⁻¹ fingerprint region. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound Data based on typical IR frequencies for known functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrazole N-H & Amine N-H | Stretching | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C / Pyrazole C=N | Stretching | 1450 - 1620 | Medium-Strong |
| Amine N-H | Scissoring | 1550 - 1650 | Medium-Strong |
| Aryl Ether C-O | Asymmetric Stretching | 1200 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. For This compound (molecular formula C₁₁H₁₃N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The calculated monoisotopic mass is 219.1008 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 219. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely include the loss of a methyl radical (CH₃•) from a methoxy group to give a peak at m/z 204, or the loss of a methoxy radical (CH₃O•) to yield a peak at m/z 188. Other fragments corresponding to the cleavage of the pyrazole or dimethoxyphenyl rings would also be anticipated.
Table 3: Predicted Mass Spectrometry Fragments for this compound Predictions based on the molecular structure and common fragmentation patterns.
| m/z Value | Predicted Ion/Fragment | Formula |
|---|---|---|
| 219 | [M]⁺ (Molecular Ion) | [C₁₁H₁₃N₃O₂]⁺ |
| 220 | [M+H]⁺ | [C₁₁H₁₄N₃O₂]⁺ |
| 204 | [M - CH₃]⁺ | [C₁₀H₁₀N₃O₂]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method provides an empirical formula, which can be compared to the theoretical composition to assess the purity of the sample. For a pure sample of This compound , the experimental values should closely match the calculated percentages. d-nb.info
Table 4: Theoretical Elemental Composition of C₁₁H₁₃N₃O₂ Calculated from a molecular weight of 219.24 g/mol .
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 60.26 |
| Hydrogen | H | 5.98 |
| Nitrogen | N | 19.17 |
Potential for X-ray Crystallography in Solid-State Structure Elucidation
Should a suitable single crystal of This compound be grown, single-crystal X-ray diffraction would offer the most definitive structural proof. nih.gov This powerful technique would provide precise three-dimensional coordinates of every atom in the solid state.
The resulting crystal structure would confirm the connectivity of the atoms, definitively establishing the 4-(2,4-dimethoxyphenyl) substitution pattern on the pyrazole ring. researchgate.net It would also resolve any tautomeric ambiguity, confirming the position of the pyrazole N-H proton. Furthermore, X-ray crystallography would reveal detailed information about bond lengths, bond angles, and torsional angles, such as the rotation of the dimethoxyphenyl ring relative to the pyrazole ring. Finally, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which govern the crystal packing arrangement. cardiff.ac.uk
Pharmacological Spectrum and Biological Activities of 4 2,4 Dimethoxyphenyl 1h Pyrazol 3 Amine and Its Analogs
Anticancer and Antiproliferative Activities
The development of novel anticancer agents is a critical focus of medicinal chemistry, and pyrazole (B372694) derivatives have shown considerable promise. nih.govbanglajol.info Analogs of 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and interact with specific molecular targets involved in cancer progression.
A significant body of research has been dedicated to evaluating the cytotoxic effects of pyrazole analogs against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which indicates the concentration of a compound required to inhibit cell growth by 50%.
Numerous studies have demonstrated that substituted pyrazole derivatives exhibit potent to moderate cytotoxicity. For instance, a series of N,1-diphenyl-4,5-dihydro-1H- nih.govbenzothiepino[5,4-c]pyrazole-3-carboxamides showed significant antitumor activity against human cervical (HeLa) and colon (HCT116) tumor cell lines, with some analogs displaying IC₅₀ values as low as 10-12 µM. rsc.org Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxicity against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, with IC₅₀ values in the range of 3.9–35.5 μM. nih.gov
Other pyrazole-based compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, have displayed sub-micromolar antiproliferative activity against a broad panel of 13 different cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.govmdpi.com The potent cytotoxicity of pyrazole and pyrazoline derivatives has also been observed against HeLa cells, K562 and Jurkat leukemia cells, and various breast cancer cell lines. banglajol.inforesearchgate.netresearchgate.net
Beyond simply inhibiting proliferation, effective anticancer agents often work by inducing apoptosis, a form of programmed cell death, and by disrupting the cell division cycle. Research into pyrazole analogs has revealed their capacity to activate these cellular mechanisms.
Several pyrazole derivatives have been shown to trigger apoptosis in cancer cells. waocp.org This process can be initiated through various signaling pathways. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives are believed to work by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax and Caspase-3. nih.gov In studies on human acute leukemia cell lines, pyrazoline derivatives were found to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3. researchgate.net The induction of apoptosis has been confirmed in breast cancer, ovarian cancer, and leukemia cells treated with various pyrazole compounds. nih.govnih.gov
The uncontrolled proliferation of cancer cells is often driven by the aberrant activity of protein kinases. mdpi.com Cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) are key regulators of cell cycle progression and signaling, making them prime targets for anticancer drug development. researchgate.netmdpi.com
Analogs of this compound have been specifically designed and identified as potent inhibitors of these kinases. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated highly potent inhibition of CDK2, with one compound exhibiting an inhibitory constant (Ki) of 0.005 µM. nih.govmdpi.com These compounds were also selective, showing less activity against other CDKs. nih.gov Other pyrazole derivatives have also been reported as effective CDK2 inhibitors. nih.govnih.gov
Furthermore, pyranopyrazole and pyrazolone (B3327878) derivatives have been investigated as dual inhibitors of both EGFR-tyrosine kinase (EGFR-TK) and CDK9. researchgate.net Certain compounds in this class effectively inhibited both enzymes with IC₅₀ values in the low micromolar range, highlighting their potential to simultaneously block multiple pathways that drive cancer growth. researchgate.net
Antimicrobial Properties
In addition to their anticancer potential, pyrazole derivatives have been widely recognized for their antimicrobial activities. nih.govnih.gov The core pyrazole structure has been functionalized to create analogs with efficacy against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.net
Derivatives of this compound have been tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.
Studies have shown that pyrazole analogs can be highly effective. One investigation found that a specific pyrazole derivative was exceedingly active against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, which was more potent than the standard antibiotic Ciprofloxacin in that test. nih.gov The same study identified another analog that was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Other research involving pyrazole-carboxamides reported that certain compounds displayed higher activity than chloramphenicol (B1208) against Klebsiella pneumoniae and Escherichia coli. rsc.org A series of pyrazoles derived from enaminones, including a 2,4-dimethoxyphenyl variant, also presented significant activity, particularly against Gram-positive bacteria. researchgate.net
The antifungal properties of pyrazole analogs have also been a subject of extensive research. nih.govmdpi.com These compounds have shown inhibitory activity against various fungal pathogens, including those affecting humans and plants.
In one study, a pyrazole derivative demonstrated high activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard antifungal Clotrimazole. nih.gov Another compound showed equipotent activity to Clotrimazole against Microsporum audouinii (MIC: 0.5 μg/mL). nih.gov Pyrazole-carboxamide analogs were also found to be equipotent to Clotrimazole in inhibiting the growth of Candida albicans (MIC: 3.125 µg/mL). rsc.org Additionally, fluorinated pyrazole derivatives and other analogs have shown significant fungicidal activities against various phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. mdpi.comresearchgate.net
Anti-inflammatory and Analgesic Effects
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory and analgesic agents. semanticscholar.orgnih.gov Many pyrazole derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.govnih.gov Commercially successful anti-inflammatory drugs like celecoxib, a selective COX-2 inhibitor, feature a pyrazole core, which has spurred further research into this class of compounds. mdpi.comnih.govnih.gov Studies often use models like carrageenan-induced paw edema to screen for anti-inflammatory activity. nih.govcornell.edu The analgesic effects are frequently evaluated using methods such as the formalin-induced hyperalgesia and hot-plate tests. nih.gov
Research has shown that specific substitutions on the pyrazole ring are crucial for activity. nih.gov For instance, a series of hybrid pyrazole analogues demonstrated significant anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to standard drugs like ibuprofen (B1674241) and celecoxib. nih.gov
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govjpp.krakow.pl COX-2 is upregulated during inflammation and is responsible for producing prostaglandins (B1171923) that mediate the inflammatory response. jpp.krakow.pl Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. jpp.krakow.plorthobullets.com
Analogs of this compound have been investigated for their COX-2 inhibitory potential. Docking studies reveal that the structural features of these pyrazole compounds allow them to fit into the active site of the COX-2 enzyme. nih.gov For example, the sulfonamide group (SO2NH2) on some pyrazole derivatives can insert into a selective pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90 and Arg513, which is a binding mode similar to that of celecoxib. nih.gov
In addition to COX-2, pyrazole analogs can modulate other inflammatory pathways, such as the inhibition of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov TNF-α is a pro-inflammatory cytokine involved in systemic inflammation. A series of chalcone (B49325) derivatives, specifically 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, which are structurally related to the target compound, were evaluated for their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. nih.gov
Below is a table summarizing the COX-2 inhibitory activity of selected pyrazole analogs.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Analogs
| Compound | Description | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5u | Hybrid pyrazole analogue with benzyloxyphenyl group and SO2NH2 moiety | 1.79 | 72.73 | nih.gov |
| 5s | Hybrid pyrazole analogue with benzyloxyphenyl group and SO2NH2 moiety | 2.51 | 65.75 | nih.gov |
| Celecoxib | Standard selective COX-2 inhibitor | - | 78.06 | nih.gov |
| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Less potent than celecoxib | - | nih.gov |
Antidiabetic Potential
The pyrazole scaffold has been identified as a promising framework for developing antidiabetic agents. nih.govresearchgate.net Pyrazole derivatives have been explored for various antidiabetic mechanisms, including the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.govresearchgate.net
DPP-IV is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). jetir.orgeurekaselect.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govjetir.org This mechanism offers a lower risk of hypoglycemia compared to some other antidiabetic treatments. jetir.org Several approved antidiabetic drugs, known as "gliptins," are DPP-IV inhibitors. nih.gov
Numerous studies have focused on designing and synthesizing pyrazole-containing compounds as potent and selective DPP-IV inhibitors. nih.govnih.govnih.gov The pyrazole ring system can effectively interact with the active site of the DPP-IV enzyme. researchgate.netnih.gov Molecular docking studies have shown that the pyrazole scaffold can engage in π-π interactions with key residues such as Arg358 and Tyr666 in the enzyme's active site. researchgate.netnih.gov
One study reported a series of pyrazole-based thiosemicarbazones with potent DPP-IV inhibitory effects. The most effective compound in that series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, exhibited a significantly lower IC50 value than the standard drug, sitagliptin, indicating high potency. nih.govnih.gov
Table 2: DPP-IV Inhibitory Activity of Selected Pyrazole-Based Analogs
| Compound | Description | DPP-IV IC50 (nM) | Reference |
|---|---|---|---|
| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | nih.govnih.gov |
| 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | nih.gov |
| 2o | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-((1,1'-biphenyl)-4-ylmethylene)thiosemicarbazide | 18.061 ± 0.311 | nih.gov |
| Sitagliptin | Standard DPP-IV inhibitor | 4.380 ± 0.319 | nih.govnih.gov |
Neuroprotective and Central Nervous System Activities
Pyrazole analogs have shown promise for their neuroprotective properties and activities within the central nervous system. nih.gov This potential is often linked to their ability to inhibit key enzymes involved in neurodegenerative pathways. nih.govnih.gov
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for treating depression (selective MAO-A inhibition) and neurodegenerative disorders like Parkinson's disease (selective MAO-B inhibition). nih.gov
Several pyrazole and pyrazoline derivatives have been synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.netresearchgate.net Research has shown that substitutions on the pyrazole ring influence both the potency and selectivity of inhibition towards MAO-A or MAO-B. nih.govnih.gov For example, a study on curcumin-based pyrazoline analogues found that most compounds were selective and reversible inhibitors of human MAO-A (hMAO-A). nih.gov Another study noted that the presence of a dimethoxyphenyl group on the pyrazole ring could lower the MAO inhibition potency compared to a hydroxyphenyl substituent. nih.gov
Table 3: MAO Inhibitory Activity of Selected Pyrazoline Analogs | Compound | Description | Target | Kᵢ (µM) | Selectivity | Reference | |---|---|---|---|---| | Compound 7 | Pyrazoline derivative with a tosyl group | hMAO-A | 0.06 ± 0.003 | Selective for hMAO-A | nih.gov | | Compound 4 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative | hMAO-B | - | Selective for hMAO-B | nih.gov | | Compound 51 | Pyrazole derivative with dimethoxyphenyl group | MAO | IC50 = 0.1 | - | nih.gov | | Compound 52 | Pyrazole derivative with hydroxyphenyl radical | MAO | IC50 = 0.0088 | - | nih.gov | | Moclobemide | Standard MAO-A inhibitor | hMAO-A | 0.11 ± 0.01 | Selective for hMAO-A | nih.gov |
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease. nih.govnih.gov The hyperactivity of the LRRK2 kinase is implicated in the disease's pathology, making it a compelling target for developing disease-modifying therapies. nih.govnih.gov Pharmacological inhibition of LRRK2 has demonstrated neuroprotective effects in preclinical models. nih.govnih.gov
The pyrazole scaffold has emerged as a key chemotype for developing potent and selective LRRK2 kinase inhibitors. nih.govnih.gov Researchers have designed various 1H-pyrazole series that effectively target the LRRK2 kinase. nih.gov For instance, the discovery of 1H-pyrazole biaryl sulfonamides led to potent LRRK2 inhibitors. nih.gov Further development led to azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles, which are potent and highly selective inhibitors of the G2019S-LRRK2 mutant, a common pathogenic mutation. nih.gov These advanced analogs have shown the ability to penetrate the blood-brain barrier in animal models, a critical property for CNS-targeted drugs. nih.govacs.org
Enzyme Inhibition Profiles Beyond Specific Therapeutic Areas
While specific therapeutic applications of pyrazole derivatives are extensively studied, their interactions with a broader range of enzymes are also of significant interest, potentially revealing novel mechanisms of action or off-target effects. Research into the enzyme inhibition profiles of 4-aryl-1H-pyrazol-3-amine analogs has uncovered their potential to modulate the activity of various enzymes.
For instance, a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives were synthesized and evaluated for their antimicrobial properties. Within this series, compound 7a , a 3,4-dichlorophenyl derivative, was found to be a potent inhibitor of DNA gyrase, an essential bacterial enzyme, with its activity observed at a concentration of 8 times its minimum inhibitory concentration (MIC) nih.gov. This finding highlights the potential of the pyrazole scaffold to target bacterial topoisomerases.
In a different context, a study focusing on the development of N-formyl peptide receptor (FPR) agonists utilized pyrazole derivatives as a key structural motif nih.gov. While the primary goal was not enzyme inhibition, the study underscores the versatility of the pyrazole core in interacting with biological macromolecules.
Furthermore, computational studies have been employed to predict the biological activities of pyrazole derivatives. A molecular docking study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives suggested potential inhibitory activity against liver alcohol dehydrogenase and an anti-inflammatory hydrolase, with predicted binding affinities ranging from -8.8 to -9.7 kcal/mol nih.gov. Although these are computational predictions for pyrazoline derivatives, they suggest that the broader pyrazole class has the potential to interact with a variety of enzymes.
A study on pyrazolo[3,4-d]pyrimidin-6-amino derivatives identified potent and selective inhibitors of Janus kinase 3 (JAK3). The most active compound from this series, 13t , exhibited an IC50 value of 0.1 nM against JAK3 and demonstrated favorable selectivity over a panel of other kinases. This highlights the potential of pyrazole-based scaffolds in developing highly specific kinase inhibitors.
Another noteworthy example is AT7519, a potent inhibitor of multiple cyclin-dependent kinases (CDKs) that incorporates a 4-amino-1H-pyrazole-3-carboxamide core structure. This compound is currently in clinical trials for cancer treatment.
While direct enzyme inhibition data for this compound across a wide range of enzymes remains limited in publicly available literature, the activities of its structural analogs suggest a broad potential for enzymatic interactions. The electronic and steric properties of the 2,4-dimethoxyphenyl substituent are likely to play a significant role in modulating the binding affinity and selectivity of the parent compound for various enzyme targets.
Table 1: Enzyme Inhibition by Pyrazole-3-amine Analogs
| Compound | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Compound 7a (3,4-dichlorophenyl pyrazole urea derivative) | DNA Gyrase | Inhibited supercoiling at 8x MIC | nih.gov |
| Compound 13t (pyrazolo[3,4-d]pyrimidin-6-amino derivative) | JAK3 | IC50 = 0.1 nM | |
| AT7519 (4-amino-1H-pyrazole-3-carboxamide derivative) | CDKs | Low nM affinity |
In Vivo Efficacy and Pharmacodynamic Studies of Pyrazole-3-amine Derivatives
The translation of in vitro activity to in vivo efficacy is a critical step in the development of any potential therapeutic agent. Several studies have investigated the in vivo pharmacological effects of pyrazole-3-amine derivatives and their analogs, demonstrating their potential in various disease models.
A series of 4-aminopyrazole derivatives were evaluated for their analgesic and anti-inflammatory properties in vivo. This study highlights the potential of the 4-aminopyrazole scaffold in modulating inflammatory pathways and pain perception. Another study on pyrazole derivatives reported the in vivo anti-inflammatory activity of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives in a carrageenan-induced rat paw edema model. Several compounds in this series showed potent activity, with some exhibiting up to 78% inhibition of inflammation at 3 hours nih.gov.
In the context of autoimmune diseases, a pyrazolo[3,4-d]pyrimidin-6-amino derivative, 13t , which was identified as a potent and selective JAK3 inhibitor in vitro, also demonstrated significant efficacy in a rat adjuvant-induced arthritis model. This provides a strong proof-of-concept for the therapeutic potential of this class of compounds in treating rheumatoid arthritis.
While specific in vivo efficacy and pharmacodynamic data for this compound are not extensively reported, the promising in vivo activities of structurally related pyrazole-3-amine derivatives underscore the therapeutic potential of this chemical class. The substitution pattern on the phenyl ring, such as the 2,4-dimethoxy groups, would be expected to influence the pharmacokinetic properties of the molecule, including its absorption, distribution, metabolism, and excretion (ADME), which in turn would impact its in vivo efficacy and pharmacodynamic profile. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
Table 2: In Vivo Efficacy of Pyrazole-3-amine Analogs
| Compound/Derivative Class | In Vivo Model | Observed Effect | Reference |
|---|---|---|---|
| 4-Aminopyrazole derivatives | Analgesic and anti-inflammatory models | Demonstrated analgesic and anti-inflammatory properties | |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | Up to 78% inhibition of inflammation | nih.gov |
| Compound 13t (pyrazolo[3,4-d]pyrimidin-6-amino derivative) | Rat adjuvant-induced arthritis | Demonstrated efficacy in treating rheumatoid arthritis |
Elucidation of Molecular Mechanisms and Pharmacological Targets
Receptor Binding and Ligand-Target Interactions
The interaction between a ligand and its biological target is the foundational event of its pharmacological action. For pyrazole-3-amine derivatives, these interactions span a range of receptors and enzymes, often involving precise binding modes within active sites.
Studies on pyrazole (B372694) derivatives have revealed specific binding to G-protein coupled receptors. For instance, analogues of the pyrazole compound SR48692 have been investigated for their affinity to neurotensin (B549771) receptors (NTS). One such derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a selective ligand for the neurotensin receptor type 2 (NTS2). acs.org Binding affinity studies using whole cells expressing the NTS2 receptor determined a Ki value of 62 nM for a parent compound and 6 nM for a more affine analogue. acs.org
In the realm of enzyme inhibition, the binding modes of pyrazole derivatives to various kinases have been extensively characterized through crystallographic studies. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore that anchors to the hinge region of the kinase ATP-binding pocket. nih.govmdpi.com Crystal structures have shown that different pyrazole-based inhibitors can adopt distinct binding modes. For example, complexes with VRK1, STK17B, and c-Src have been elucidated, demonstrating specific interactions within the ATP-binding site. nih.govmdpi.com Similarly, docking models of 1H-pyrazole-3-carboxamide derivatives with FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) show the pyrazole-3-carboxamide skeleton forming three conserved hydrogen bonds with the hinge region of these kinases. mdpi.com
Furthermore, certain pyrazole derivatives exhibit a covalent mechanism of action. A series of 1H-pyrazol-5-amines designed as thrombin inhibitors were found to act by transferring an acyl moiety to the catalytic Serine-195 residue of the enzyme, confirming a covalent binding mechanism. nih.gov Docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines with casein kinase 1δ (CK1δ) have also revealed key interactions within the ATP binding site, highlighting the versatility of the pyrazole scaffold in targeting different enzyme families. nih.gov
Enzyme Kinetic Studies and Inhibitory Potency
The effectiveness of pyrazole-3-amine derivatives as therapeutic agents is quantified through enzyme kinetic studies, which determine their inhibitory potency, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These studies have demonstrated that pyrazole-based compounds can inhibit a wide array of enzymes with high potency.
Derivatives based on the 3-aminopyrazole (B16455) scaffold have shown significant inhibitory activity against various protein kinases. google.com For example, a lead structure (Compound 1 in a study) potently inhibited CDK2, CDK5, and JNK3 with Ki values of 4.6 nM, 27.6 nM, and 26.1 nM, respectively. nih.gov Further optimization of this scaffold led to compounds with high cellular potency for the CDK16/PCTAIRE family, with EC50 values in the nanomolar range (e.g., 33 nM for compound 43d). nih.govmdpi.com
In the context of acute myeloid leukemia (AML), 1H-pyrazole-3-carboxamide derivatives have emerged as powerful dual inhibitors of FLT3 and CDKs. mdpi.com Compound 8t, from this series, displayed an exceptionally low IC50 of 0.089 nM against FLT3 and potent inhibition of CDK2 and CDK4 with IC50 values of 0.719 nM and 0.770 nM, respectively. mdpi.com Other pyrazole derivatives have also demonstrated significant inhibition of CDK2, with IC50 values as low as 0.074 µM. mdpi.com
The inhibitory activity of pyrazole derivatives extends beyond kinases. A series of 1H-pyrazol-5-amines were identified as potent thrombin inhibitors. The most active compounds, such as 24e, 34a, and 34b, exhibited IC50 values in the low nanomolar range (16–80 nM) against thrombin. nih.gov In contrast, some pyrazole derivatives showed weaker inhibitory potential against other enzymes, such as acetylcholinesterase (AChE), where inhibition was observed in the micromolar range. turkjps.org
| Compound/Series | Target Enzyme | Inhibitory Potency (IC50/Ki/EC50) | Source |
|---|---|---|---|
| 3-Aminopyrazole-based inhibitor (Lead structure 1) | CDK2 | 4.6 nM (Ki) | nih.gov |
| 3-Aminopyrazole-based inhibitor (Lead structure 1) | JNK3 | 26.1 nM (Ki) | nih.gov |
| 3-Aminopyrazole-based inhibitor (Compound 43d) | CDK16 | 33 nM (EC50) | nih.govmdpi.com |
| 1H-Pyrazole-3-carboxamide (Compound 8t) | FLT3 | 0.089 nM (IC50) | mdpi.com |
| 1H-Pyrazole-3-carboxamide (Compound 8t) | CDK2 | 0.719 nM (IC50) | mdpi.com |
| Indole-pyrazole derivative (Compound 33) | CDK2 | 0.074 µM (IC50) | mdpi.com |
| 1H-Pyrazol-5-amine (Compound 24e) | Thrombin | 16 nM (IC50) | nih.gov |
| Pyrazole-based NTS2 Ligand (Analogue of 5a) | NTS2 Receptor | 6 nM (Ki) | acs.org |
Cellular Pathway Modulation and Signal Transduction Interference
By inhibiting key enzymes, pyrazole-3-amine derivatives can interfere with critical signal transduction pathways that regulate cell proliferation, survival, and differentiation. Their ability to modulate these pathways is central to their anticancer and anti-inflammatory effects.
In AML, the constitutive activation of the FLT3 signaling pathway is a common driver of oncogenesis. Potent pyrazole-based FLT3 inhibitors, such as compound 8t, have been shown to completely block the phosphorylation of downstream signaling molecules including STAT5, AKT, and ERK at a concentration of 1 µM. mdpi.com Similarly, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are critical in certain types of leukemia. nih.govnih.gov This compound was shown to mediate pro-apoptotic effects by inhibiting these pathways. nih.gov
The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cancer, is another target for pyrazole compounds. mdpi.com Aminopyrazole derivatives have been shown to interfere with p38MAPK and VEGFR-2 signaling pathways. mdpi.com Specifically, certain derivatives can inhibit the intracellular phosphorylation of HSP27, a downstream substrate of the p38/MK2 signaling cascade. mdpi.com
The regulation of the cell cycle is a key function of CDKs, and inhibitors based on the 3-aminopyrazole scaffold have demonstrated clear effects on cell cycle progression. The potent and selective CDK16 inhibitor, compound 43d, was found to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com In contrast, other CDK inhibitors, such as Milciclib, lead to a G1 cell cycle arrest. nih.gov The ability of these compounds to halt the cell cycle underscores their anti-proliferative potential.
Identification of Specific Biomolecular Targets for Pyrazole-3-amine Derivatives
Research has identified a diverse range of specific biomolecular targets for pyrazole-3-amine derivatives, highlighting their versatility as therapeutic scaffolds. These targets are primarily protein kinases, but also include other enzymes and receptors.
Kinases:
Cyclin-Dependent Kinases (CDKs): This family is a major target. Specific CDKs inhibited by pyrazole derivatives include CDK2, CDK4, CDK5, and CDK16. nih.govmdpi.commdpi.comgoogle.commdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a key pharmacophore for targeting these enzymes. nih.govmdpi.com
FMS-like Tyrosine Kinase 3 (FLT3): Pyrazole-3-carboxamides are particularly potent inhibitors of FLT3, including its mutated forms that drive AML. mdpi.comnih.govnih.gov
Mitogen-Activated Protein Kinases (MAPKs): This family, including p38 MAPK and JNK3, are targets for various pyrazole compounds. nih.govmdpi.com
Apoptosis signal-regulating kinase 1 (ASK1): Pyrazole derivatives have been developed as inhibitors of ASK1, which is implicated in neurodegenerative diseases. nih.gov
Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK. mdpi.com
Casein Kinase 1 (CK1): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of CK1δ and CK1ε. nih.gov
Other Kinases: Additional kinase targets include BCR-ABL, Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR-2). nih.govnih.govmdpi.comnih.gov
Other Enzymes and Receptors:
Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent covalent inhibitors of this serine protease. nih.gov
Neurotensin Receptor 2 (NTS2): Pyrazole-based compounds have been developed as selective ligands for this G-protein coupled receptor. acs.org
The broad range of targets underscores the significant potential of the pyrazole-3-amine scaffold in medicinal chemistry for developing selective and potent inhibitors for various diseases. google.comnih.gov
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analysis
Influence of the Pyrazole (B372694) Ring Substituents on Biological Potency
The pyrazole ring is a fundamental component in the structure of numerous protein kinase inhibitors, valued for its synthetic accessibility and drug-like properties. mdpi.com The nature and position of substituents on this ring are critical determinants of biological potency.
In the development of various kinase inhibitors, the pyrazole scaffold is preferred as it can yield potent and less lipophilic compounds. mdpi.com For instance, in the development of Aurora kinase inhibitors, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore. nih.gov Research on 3-amino-1H-pyrazole-based inhibitors has shown that even small modifications to the pyrazole ring can have significant effects on selectivity. mdpi.com For example, introducing alkyl residues on the pyrazole led to non-selective inhibitors, whereas an amide moiety in place of an ester linkage resulted in inactive compounds. mdpi.com
The table below illustrates how different substituents on the pyrazole ring of various analog series affect their inhibitory activity.
| Compound Series | Pyrazole Ring Substituent | Target | Activity (IC₅₀ / EC₅₀) |
| 3-Aminopyrazole (B16455) Analogs mdpi.com | Cyclopropyl | CDK16 | 33.0–124.0 nM (EC₅₀) |
| 3-Aminopyrazole Analogs mdpi.com | Methyl Ester | CDK16 | Lower stabilization vs. lead |
| Thieno[3,2-d]pyrimidin-4(3H)-one Analogs nih.gov | 3-Methylpyrazole | Cdc7 | Significantly enhanced potency |
This table is illustrative, based on findings from different series of pyrazole-based inhibitors to show the principle of substituent influence.
Impact of the Dimethoxyphenyl Moiety on Activity and Selectivity
The 2,4-dimethoxyphenyl group attached to the C4 position of the pyrazole ring plays a significant role in modulating the compound's activity and selectivity, primarily through steric and electronic effects. The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the compound's solubility and metabolic stability.
Studies on related pyrazole derivatives have highlighted the importance of the phenyl ring's substitution pattern. For example, in a series of pyrazolo[3,4-b]pyridines, the presence of a 3,4-dimethoxyphenyl group at the 6-position improved anticancer activity against HeLa cells compared to several other substituted phenyl rings, although it was less potent than the unsubstituted phenyl analog. nih.gov In another study, the synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives yielded compounds with notable anti-inflammatory activity. nih.gov
However, the influence of the dimethoxyphenyl group can be target-dependent. Research by Chimenti et al. on pyrazole derivatives as monoamine oxidase (MAO) inhibitors found that the presence of a dimethoxyphenyl group on the pyrazole ring decreased the inhibitory potency against MAO-A (IC₅₀ = 1.0 x 10⁻⁷ M) compared to a hydroxyphenyl substituent (IC₅₀ = 8.8 x 10⁻⁹ M). nih.gov This suggests that for certain targets, the bulk or electronic nature of the dimethoxy substitution may be less favorable than a group capable of hydrogen bonding, like a hydroxyl group.
The table below summarizes findings on how phenyl ring substitutions, including dimethoxy groups, affect biological activity in various pyrazole-based compound series.
| Compound Series | Phenyl Ring Substitution | Target/Activity | Observed Effect |
| Pyrazolo[3,4-b]pyridines nih.gov | 3,4-Dimethoxyphenyl | Anticancer (HeLa cells) | Improved activity over other substitutions, but less than unsubstituted phenyl. |
| Propenone Derivatives nih.gov | 2,4-Dimethoxyphenyl | Anti-inflammatory (IL-6 inhibition) | Compounds exhibited promising inhibitory activity. |
| Pyrazole MAO Inhibitors nih.gov | Dimethoxyphenyl | MAO-A Inhibition | Lower potency compared to a hydroxyphenyl substituent. |
Contribution of the Primary Amine Group to Pharmacological Profile
The primary amine group at the C3 position of the pyrazole ring is a crucial functional group that often acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of kinase enzymes. mdpi.com This interaction is a common feature for many Type I kinase inhibitors that bind to the ATP-binding site.
The functionalization of the pyrazole nucleus with amino groups in different positions leads to diverse pharmacological activities. nih.gov Specifically, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents. nih.gov The importance of the amino group's location is highlighted by SAR studies; for example, in a series of anticonvulsant pyrazoles, the distance between the exocyclic NH₂ group and the endocyclic NH was shown to be essential for activity. mdpi.com
In the context of kinase inhibition, the 3-aminopyrazole moiety is a privileged scaffold. nih.gov Its binding mode is considered similar to related structures like pyrrolopyrazoles. mdpi.com In a study on phosphodiesterase inhibitors, the primary amino groups on the pyrazole ring were found to be essential for activity. nih.gov The substitution of this amino group is a common strategy in medicinal chemistry. For example, while the primary amine is critical, its conversion to a sulfonamide can also lead to potent inhibitors, as seen in some dual JAK2/3 inhibitors where the sulfonamide group forms key hydrogen bonds in the hinge region. acs.org
Development of Pharmacophore Models for Optimized Activity
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazole-based inhibitors, these models are instrumental in guiding the design and optimization of new, more potent, and selective compounds. acs.org
A typical pharmacophore model for a pyrazole-based kinase inhibitor would include:
Hydrogen Bond Donors: Often corresponding to the pyrazole N-H and the C3-primary amine. nih.gov
Hydrogen Bond Acceptors: Can include the pyridine-like nitrogen of the pyrazole ring and substituents like methoxy groups. researchgate.net
Aromatic/Hydrophobic Regions: Represented by the pyrazole ring itself and the attached phenyl ring, which engage in hydrophobic interactions within the binding pocket. tandfonline.comresearchgate.net
Pharmacophore models have been successfully developed for various pyrazole-containing compound classes. For instance, a model for JAK2/3 inhibitors was built based on the drug tofacitinib, leading to the identification of novel pyrazolone-derived inhibitors. acs.org Similarly, 3D-QSAR and pharmacophore modeling have been applied to pyrazole derivatives targeting CDK2/cyclin A, providing insights for designing compounds with improved activity. tandfonline.comresearchgate.net These models help rationalize the observed SAR and predict the activity of novel structures, thereby accelerating the drug discovery process.
Correlation between Structural Features and in vitro/in vivo Efficacy
A strong correlation exists between the specific structural features of pyrazole-based inhibitors, their in vitro potency (e.g., IC₅₀ values against target enzymes), and their in vivo efficacy in preclinical models.
Structural modifications that enhance binding affinity in vitro often translate to improved performance in cellular and animal models. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, structural optimization led to a compound (compound 33) with high potency against FLT3 and VEGFR2 kinases. acs.org This potent in vitro activity was correlated with significant in vivo efficacy, where a 10 mg/kg daily dose led to complete tumor regression in a mouse xenograft model without obvious toxicity. acs.org
Similarly, the optimization of pyrazole-based inhibitors often involves improving physicochemical properties alongside potency to ensure good pharmacokinetics and bioavailability. In one study, structural modifications to a pyrazole lead compound improved aqueous solubility from 6.4 µg/mL to 93.8 µg/mL and increased kinase inhibitory potency by over 70-fold. nih.gov Such improvements are critical for achieving sufficient drug exposure in vivo to elicit a therapeutic effect. For another pyrazole derivative, in vivo pharmacokinetic evaluation after a 20 mg/kg dose showed a half-life of 2.61 hours and a bioavailability of 63.6%, demonstrating that the compound could achieve systemic exposure. nih.gov This exposure was linked to tumor size reduction in xenograft models. nih.gov
The table below provides examples of pyrazole-based inhibitors where in vitro potency has been linked to in vivo outcomes.
| Compound/Series | Structural Feature/Target | In Vitro Potency (IC₅₀) | In Vivo Efficacy |
| Compound 33 acs.org | Pyrazolo[3,4-d]pyrimidine / FLT3, VEGFR2 | Potent multikinase inhibitor | Complete tumor regression in MV4-11 xenograft model (10 mg/kg). |
| BKI 1708 nih.gov | Naphthalene ring / Kinase | 0.7 nM | Efficacy against cryptosporidiosis in a mouse model (8 mg/kg). |
| Compound I nih.gov | Pyrazole derivative / Kinase | Not specified | Reduced tumor size by 37-51% in xenograft models. |
| Compound 14g nih.gov | Pyrazolo[3,4-b]pyridine / Anticancer | 4.66 µM (MCF7), 1.98 µM (HCT-116) | Identified as a lead candidate for further in vivo studies based on potent in vitro activity. |
These examples underscore the direct relationship between molecular structure, in vitro target inhibition, and the ultimate therapeutic potential demonstrated in in vivo models.
Computational Chemistry and in Silico Modeling for Drug Design
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. These methods provide a detailed understanding of molecular orbitals, charge distribution, and thermodynamic stability, which are crucial for predicting how a molecule will interact with biological targets.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of a molecule. researchgate.net By employing functionals such as B3LYP with basis sets like 6-31G* or 6-311G(d,p), researchers can calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govjcsp.org.pk These theoretical calculations are often validated by comparing them with experimental data from single-crystal X-ray diffraction of similar compounds. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations have shown excellent agreement with experimental findings, confirming the reliability of the method for describing molecular structure. nih.gov The optimized molecular structures typically represent true minima on the potential energy surface, as confirmed by the absence of imaginary vibrational frequencies. researchgate.net
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for Pyrazole Derivatives
| Parameter | DFT Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|
| N–N bond length | 1.372 - 1.381 Å nih.gov | 1.369 - 1.385 Å nih.gov |
| C=N bond length | 1.298 - 1.300 Å nih.gov | ~1.287 Å nih.gov |
| Phenyl Ring Dihedral Angle | 35.1° researchgate.net | N/A |
| Methoxybenzene Dihedral Angle | 37.01° nih.gov | N/A |
Note: Data is compiled from studies on various pyrazole derivatives to illustrate typical values.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO is the orbital through which a molecule donates electrons, determining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can easily occur within the molecule. researchgate.netdntb.gov.ua For some pyrazole derivatives, the energy gap has been calculated to be around 3.08 eV, indicating significant chemical reactivity and potential for biological activity. researchgate.net
Table 2: FMO Energy Parameters for a Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.94 |
| ELUMO | -2.86 |
| Energy Gap (ΔE) | 3.08 researchgate.net |
Note: Values are representative and taken from a study on a related pyrazole compound.
Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) in a Pyrazole System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(x) | π* (C-C) | ~20-30 |
| LP(1) O(x) | σ* (C-C) | ~5-15 |
| π (C-C) | π* (C-C) | ~15-25 |
Note: Values are illustrative based on typical findings for substituted aromatic and heterocyclic systems.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is instrumental in drug design for understanding the binding mechanism of potential drug candidates like 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine and for predicting their therapeutic efficacy.
Molecular docking simulations place a ligand into the binding site of a receptor and score the different poses based on their binding energy or affinity. This process helps predict the most stable binding mode and quantifies the strength of the ligand-receptor interaction. nih.gov The binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more favorable interaction. nih.gov Docking studies on pyrazole derivatives have shown excellent binding affinities against various therapeutic targets, such as kinases and enzymes involved in inflammation. nih.govnih.gov For instance, certain pyrazole derivatives have demonstrated calculated binding affinities ranging from -8.8 to -9.7 kcal/mol against targets like liver alcohol dehydrogenase and anti-inflammatory hydrolase. nih.gov
Table 4: Predicted Binding Affinities of Pyrazole Derivatives Against Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Liver Alcohol Dehydrogenase | 5ADH | -8.8 to -9.3 nih.gov |
| Anti-inflammatory Hydrolase | 1RO6 | -8.5 to -9.7 nih.gov |
| Cyclin-Dependent Kinase 1 (CDK1) | N/A | Not specified, strong interaction noted. nih.gov |
Note: Data is compiled from studies on various pyrazole derivatives.
A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for stabilizing the ligand-receptor complex. nih.gov For pyrazole derivatives, the pyrazole ring itself often participates in crucial hydrogen bonds. For example, in a study of a dimethoxy-substituted pyrazole derivative targeting Cyclin-Dependent Kinase 1 (CDK1), the pyrazole ring was found to interact with Asp86 and Leu135. nih.gov The dimethoxy substituents were also observed forming additional interactions with residues Asn133 and Leu134, highlighting the importance of the substitution pattern for binding. nih.gov
Table 5: Key Amino Acid Interactions for a Dimethoxy-Substituted Pyrazole with CDK1
| Ligand Moiety | Interacting Residue | Type of Interaction |
|---|---|---|
| Pyrazole Ring | Asp86, Leu135 nih.gov | Hydrogen Bond / Hydrophobic |
| N-phenyl Ring | Gly11, Glu12, Gln132 nih.gov | Hydrophobic |
| Substituted Benzyl (B1604629) Ring | Thr15, Val18, Lys33 nih.gov | Hydrophobic |
| Dimethoxy Groups | Asn133, Leu134 nih.gov | Hydrogen Bond / Hydrophobic |
Note: Interactions are based on a study of a closely related pyrazole derivative (compound 21 in the cited source).
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time, offering insights into the conformational stability of a compound and its dynamic interactions with biological targets. For pyrazole derivatives, MD simulations are crucial for understanding how these molecules behave in a physiological environment and how they interact with the active sites of enzymes or receptors.
The conformational landscape of a molecule like this compound can also be explored using MD simulations. By analyzing the population of different conformations based on flexible dihedral angles, researchers can understand the molecule's intrinsic conformational propensities. researchgate.netnih.gov This information is vital for predicting how the molecule will present itself to a biological target and for designing derivatives with optimized binding geometries. The dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds with amino acid residues in a binding site, can also be monitored over the course of an MD simulation, providing a detailed picture of the binding event. chemmethod.comchemmethod.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME profiling is a critical component of early-stage drug development, allowing for the prediction of a compound's pharmacokinetic properties. For pyrazole derivatives, various computational tools and web servers, such as SwissADME and ADMETlab, are used to estimate key parameters that determine a compound's viability as a drug. chemmethod.commdpi.com These predictions help to identify potential liabilities and guide the design of molecules with more favorable ADME profiles. nih.gov
The ADME properties of a molecule are influenced by its physicochemical characteristics, including lipophilicity (LogP), solubility, size, and polarity. mdpi.com For pyrazole derivatives, these properties can be fine-tuned by altering the substituents on the pyrazole ring. For example, studies on various pyrazole derivatives have shown that most compounds exhibit good oral bioavailability and intestinal absorption, although CNS penetration can be variable. mdpi.comorientjchem.orgrsc.org
Below is a table summarizing typical in silico ADME parameters predicted for pyrazole derivatives, which provides a general expectation for a compound like this compound.
| ADME Property | Predicted Range for Pyrazole Derivatives | Significance |
|---|---|---|
| Lipophilicity (LogP) | 1.5 - 4.5 | Influences solubility, absorption, and membrane permeability. Values in this range are generally favorable for oral drug absorption. |
| Aqueous Solubility | Low to Moderate | Affects absorption and formulation. Pyrazole derivatives can have solubility challenges that may require formulation strategies to overcome. mdpi.com |
| Intestinal Absorption | High | Most pyrazole derivatives are predicted to have good absorption from the gastrointestinal tract. orientjchem.org |
| Blood-Brain Barrier (BBB) Penetration | Variable (Often predicted as non-penetrant) | Crucial for CNS-acting drugs. Many pyrazole derivatives are not expected to cross the BBB, which can be advantageous for avoiding CNS side effects in non-CNS targets. mdpi.com |
| Cytochrome P450 (CYP) Inhibition | Variable (Often predicted as inhibitors of some isoforms) | Predicts potential for drug-drug interactions. Some pyrazoles may inhibit specific CYP enzymes, requiring further experimental validation. mdpi.com |
Toxicity Prediction and Risk Assessment using Computational Tools
Computational toxicology is an essential part of the drug discovery pipeline, enabling the early identification of potential safety concerns. For compounds like this compound, in silico methods can predict a range of toxicity endpoints, including carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net These predictions are often based on the identification of structural alerts, which are molecular fragments known to be associated with toxicity. youtube.com
One common approach is the use of quantitative structure-activity relationship (QSAR) models, which correlate structural features of molecules with their biological activities, including toxicity. nih.govnih.govresearchgate.net For example, QSAR studies on 3-aminopyrazole (B16455) derivatives have been used to understand the structural requirements for their antitumor activity, which can also provide insights into their potential for off-target effects and toxicity. nih.gov The presence of an aromatic amine group, for instance, is a well-known structural alert for mutagenicity. youtube.com
Web-based platforms like ProTox-II utilize a combination of machine learning models, pharmacophores, and fragment propensities to predict the toxicity of small molecules. researchgate.net These tools can provide predictions for various toxicity endpoints and help in the risk assessment of new chemical entities. researchgate.netmdpi.com By identifying potential toxicities early in the drug discovery process, computational tools can help to prioritize compounds for further development and reduce the likelihood of late-stage failures. mdpi.com
Theoretical Studies on Tautomerism and its Biological Relevance
Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, is a key feature of pyrazole chemistry. globalresearchonline.net For this compound, the primary tautomeric forms are the 3-amino and 5-amino tautomers, which can influence the molecule's reactivity and its interactions with biological targets. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers and understanding the factors that govern the tautomeric equilibrium. nih.gov
The position of the substituents on the pyrazole ring plays a significant role in determining the preferred tautomeric form. researchgate.net Electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer. researchgate.netnih.gov In the case of this compound, the presence of an amino group at C3 and a bulky dimethoxyphenyl group at C4 will influence the tautomeric equilibrium. The 3-phenyl tautomer is often the more stable form in solution and in the solid state for 3(5)-phenylpyrazoles. fu-berlin.de
Prospective Applications in Drug Discovery and Pharmaceutical Development
Identification of 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine as a Lead Compound
In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a new drug. technologynetworks.com The pyrazole (B372694) scaffold is considered a "privileged structure" because it is a key component in numerous approved drugs and compounds in clinical development, targeting a wide range of diseases. nih.govfrontiersin.orgnih.gov The identification of a molecule like this compound as a lead compound typically arises from screening campaigns where libraries of chemicals are tested for their ability to interact with a specific biological target, such as an enzyme or receptor.
The aminopyrazole moiety is a versatile building block, and its derivatives have been extensively studied for various therapeutic applications. mdpi.comnih.gov The presence of the 2,4-dimethoxyphenyl group is also significant; substitutions on the phenyl ring attached to a pyrazole core are known to be critical for biological activity. For example, in the development of monoamine oxidase (MAO) inhibitors, the presence of a dimethoxyphenyl group on the pyrazole ring was found to influence the compound's potency. frontiersin.org The specific combination of the aminopyrazole core and the dimethoxyphenyl substituent in this compound makes it a valuable candidate for further investigation and optimization in the pursuit of novel therapeutics.
Rational Design and Optimization Strategies for Novel Therapeutics
Once a lead compound is identified, rational design and optimization strategies are employed to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. frontiersin.org These strategies involve making specific chemical modifications to the molecule's structure and studying the resulting impact on its biological activity, a process known as establishing a structure-activity relationship (SAR). frontiersin.org
For pyrazole-based compounds, several optimization strategies are common:
Modification of the Pyrazole Core: The nitrogen atoms of the pyrazole ring can serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov Alkylation or acylation at the N-1 position is a common strategy to modulate these interactions and improve pharmacokinetic properties. nih.gov
Substitution on the Phenyl Ring: The 2,4-dimethoxy substituents on the phenyl group of this compound are prime targets for modification. Altering these groups—for instance, by changing their position, converting them to hydroxyl groups, or replacing them with halogens or other functional groups—can significantly alter the compound's binding affinity and selectivity for its target. frontiersin.orgnih.gov
Modification of the Amine Group: The 3-amino group can be modified to form amides, sulfonamides, or other derivatives. nih.gov These changes can influence the molecule's solubility, stability, and ability to form hydrogen bonds with the target protein.
The goal of these modifications is to create new analogs with improved drug-like properties. Computational methods, such as molecular modeling and virtual screening, are often used to predict how these structural changes will affect the compound's interaction with its target, thereby accelerating the optimization process. connectjournals.com
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives
| Structural Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Substitution at N-1 of Pyrazole Ring | Modulate hydrogen bonding and lipophilicity. nih.gov | Can improve target affinity, selectivity, and pharmacokinetic properties. nih.gov |
| Varying Phenyl Ring Substituents | Alter electronic and steric properties to optimize target binding. frontiersin.org | Electron-withdrawing groups may enhance antinociceptive efficacy; bulky groups can improve hydrophobic interactions. frontiersin.orgnih.gov |
| Modification of the 3-Amino Group | Change hydrogen bonding capacity and polarity. nih.gov | Can lead to improved solubility and altered binding modes. |
| Introduction of Additional Rings | Create fused heterocyclic systems to explore new chemical space. mdpi.com | May result in novel biological activities or enhanced potency. |
Potential for Prodrug Design and Delivery Enhancement
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. This strategy is often used to overcome challenges related to drug delivery, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. nih.gov
The structure of this compound offers several opportunities for prodrug design. The primary amine group at the 3-position is a key functional handle that can be chemically modified. For example, it can be converted into an amide or a carbamate. These linkages are often designed to be stable in the gastrointestinal tract but are cleaved by enzymes in the bloodstream or target tissues to release the active aminopyrazole compound.
Examples of successful pyrazole-based prodrugs include:
Telotristat ethyl: An ester prodrug that is metabolized to its active form, which inhibits tryptophan hydroxylase. nih.gov
Omidenepag isopropyl: Another ester prodrug used to treat glaucoma, which is hydrolyzed in the eye to its active acid form. nih.gov
By converting this compound or its optimized derivatives into prodrugs, it may be possible to improve their oral bioavailability, enhance their delivery to specific tissues, and prolong their duration of action.
Translational Research from Bench to Pre-Clinical Development
Translational research is the process of "translating" discoveries from basic science research at the "bench" into practical applications, including the development of new drugs. This involves moving a promising compound through a series of pre-clinical studies to evaluate its efficacy and potential for use in humans. nih.gov
For a derivative of this compound, the path from bench to pre-clinical development would involve several key stages. A notable example of this process is the development of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for triple-negative breast cancer. nih.gov The process for a novel pyrazole compound would follow a similar trajectory.
Table 2: Stages of Pre-Clinical Development for a Pyrazole-Based Compound
| Stage | Description | Key Activities |
|---|---|---|
| Target Validation | Confirming that the biological target is critical to the disease process. | Genetic studies, biochemical assays. |
| Lead Optimization | Chemically modifying the lead compound to improve its properties (as described in 8.2). nih.gov | Synthesis of analogs, in vitro screening, SAR studies. nih.gov |
| In Vitro Efficacy Testing | Evaluating the optimized compounds in cell-based models of the disease. | Cell proliferation assays, apoptosis assays, mechanistic studies. nih.gov |
| Pharmacokinetic Profiling | Studying how the compound is absorbed, distributed, metabolized, and excreted (ADME). | In vitro metabolic stability assays, in vivo studies in animal models. nih.gov |
| In Vivo Efficacy Testing | Assessing the compound's therapeutic effect in animal models of the disease. | Studies in rodent models to measure tumor reduction, inflammation, or other relevant endpoints. nih.gov |
| Pre-Clinical Candidate Selection | Choosing the single best compound to move forward into formal development and clinical trials. | Comprehensive review of all efficacy, pharmacokinetic, and initial toxicology data. nih.gov |
This rigorous process ensures that only the most promising candidates, with a well-understood mechanism of action and favorable drug-like properties, advance toward human clinical trials. nih.gov
Exploring Synergistic Effects with Existing Therapeutic Agents
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. Synergism can result in improved efficacy, reduced drug concentrations, and a lower likelihood of developing drug resistance. nih.gov
Derivatives of this compound could be explored for their potential synergistic effects with existing therapeutic agents. The rationale for this approach is often based on targeting different, complementary pathways involved in the disease process. researchgate.net
Potential combination strategies include:
With Chemotherapy: In cancer treatment, a pyrazole derivative targeting a specific signaling pathway could be combined with a traditional cytotoxic agent to enhance cancer cell killing. nih.gov The hybridization of indole and pyrazole moieties has been explored to create compounds with potential for synergistic pharmacological effects. researchgate.net
With Anti-inflammatory Drugs: Some pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes. nih.gov Combining a novel pyrazole derivative with other anti-inflammatory agents could provide a more potent and broader-spectrum anti-inflammatory response.
With Nanoparticle Delivery Systems: Advanced drug delivery systems can also create synergistic effects. For instance, incorporating pyrazole derivatives into zinc oxide nanoparticles has been shown to boost their anticancer activity. nih.gov
Investigating these combinations in pre-clinical models is a critical step in identifying new therapeutic strategies that could offer significant advantages over single-agent treatments.
Challenges, Research Gaps, and Future Directions for 4 2,4 Dimethoxyphenyl 1h Pyrazol 3 Amine Research
Need for Comprehensive In Vivo Pharmacological and Toxicological Assessments
Future research must prioritize:
Pharmacokinetic Studies: Detailed analysis in animal models to determine key parameters like bioavailability, half-life, and clearance. Poor pharmacokinetic properties can prevent an otherwise potent compound from reaching its target in effective concentrations.
Toxicological Profiling: In-depth toxicity studies are needed to identify potential adverse effects. nih.gov Concerns for some kinase inhibitors include lung toxicity, which has been associated with off-target activity on kinases like LRRK2. mdpi.com Early and thorough toxicological assessment is essential for de-risking the development process.
Efficacy in Disease Models: Evaluating the compound's therapeutic effect in relevant animal models of disease (e.g., cancer, inflammatory conditions) is necessary to validate its potential as a drug candidate. vietnamjournal.runih.govresearchgate.net
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The pyrazole (B372694) nucleus is a versatile scaffold found in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govnih.govresearchgate.net While the primary focus for many pyrazole derivatives has been on inhibiting protein kinases, there is significant potential for discovering novel biological targets and therapeutic applications. nih.gov
Future research should broaden its scope to include:
Target Deconvolution: For compounds that show interesting biological activity without a known mechanism, target identification studies are needed to uncover novel protein interactions.
Phenotypic Screening: Employing phenotypic screens, which assess a compound's effect on cell behavior or morphology, can reveal unexpected therapeutic potential without a preconceived target.
Exploring Non-Oncologic Indications: While kinase inhibitors are prominent in cancer therapy, kinase dysregulation is implicated in many other diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. nih.gov The therapeutic potential of 4-(2,4-dimethoxyphenyl)-1H-pyrazol-3-amine in these areas remains largely unexplored.
An in-silico analysis of aminopyrazole derivatives highlighted their potential to interact with a vast number of biological targets, suggesting a wide, untapped therapeutic landscape. researchgate.net
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of this compound from a laboratory curiosity to a viable drug candidate will require optimized manufacturing processes. Traditional synthetic routes for pyrazoles can involve harsh conditions, toxic reagents, and multiple steps, which are not ideal for large-scale production. sci-hub.se
There is a growing emphasis on developing greener and more sustainable chemical practices. nih.govresearchgate.net Future research in this area should focus on:
One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste, time, and resource consumption. researchgate.netlongdom.orgrsc.org
Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water and employing recyclable catalysts can significantly reduce the environmental impact of synthesis. sci-hub.seresearchgate.netjetir.org
Microwave and Ultrasound-Assisted Synthesis: These technologies can accelerate reaction times and improve yields, contributing to a more efficient process. researchgate.net
Recent advancements in pyrazole synthesis have included metal-free approaches and novel catalytic systems that offer more sustainable pathways to these valuable compounds. mdpi.com
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions | Combining three or more reactants in a single reaction vessel to form the final product. | High atom economy, reduced waste, simplified procedures, and operational simplicity. | researchgate.net |
| Green Catalysis | Utilizing environmentally friendly catalysts, such as ammonium (B1175870) chloride, to drive reactions. | Minimizes hazardous waste and allows for use of renewable solvents like ethanol (B145695). | jetir.org |
| Solvent-Free Synthesis | Conducting reactions by refluxing a mixture of reactants without a solvent. | Environmentally benign, excellent yields, and easy work-up. | rsc.org |
| Metal-Free Tandem Reactions | Using catalysts like molecular iodine to achieve C(sp2)-H sulfonylation and pyrazole annulation. | Avoids the use of transition metal catalysts and reagents. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Development
For this compound, AI and ML can be integrated in several ways:
Predictive Modeling: AI algorithms can be trained to predict a compound's selectivity, toxicity, and pharmacokinetic properties based on its structure, helping to prioritize the most promising candidates for synthesis and testing. premierscience.comresearchgate.net
De Novo Drug Design: Generative AI models can design novel pyrazole derivatives with desired properties, exploring a much wider chemical space than is possible with traditional methods. crimsonpublishers.com
Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. researchgate.netmanufacturingchemist.com
The application of these technologies can make the discovery process faster, more cost-effective, and more efficient. crimsonpublishers.com
Strategies for Overcoming Biological Barriers and Improving Bioavailability
A key challenge for many small molecule drugs is their ability to cross biological barriers, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. Poor bioavailability can render a potent compound therapeutically useless. For some aminopyrazole derivatives, issues like low permeability have already been identified as a persistent challenge. nih.gov
Future research must focus on strategies to improve the drug-like properties of this compound, including:
Prodrug Approaches: Modifying the compound into an inactive prodrug form that is converted into the active drug within the body can improve absorption and distribution.
Structural Modifications: Systematically altering the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, can enhance its ability to cross cell membranes. nih.gov The unique properties of the pyrazole ring itself can be leveraged to improve solubility and lipophilicity. nih.gov
Formulation Strategies: Developing advanced drug delivery systems, such as nanoparticles or cyclodextrin (B1172386) conjugates, can help protect the drug from degradation and improve its transport to the target site.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves condensation reactions between substituted pyrazole precursors and dimethoxyphenyl derivatives. Key steps include nucleophilic substitution or cyclization under basic or acidic conditions. For optimization:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts improves regioselectivity .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyrazole NH (δ 10–12 ppm) signals to confirm substituent positions .
- IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-O (1250 cm⁻¹) vibrations .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Validate with in vitro enzyme inhibition assays .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced potency .
- Case study : A structurally similar compound, 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine, showed improved activity against cancer cell lines after computational optimization .
Q. When encountering contradictory biological activity data across studies, what methodological approaches should researchers employ to resolve discrepancies?
- Systematic analysis :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and fluorescence polarization for competitive inhibition .
- Example : Discrepancies in IC₅₀ values for pyrazole derivatives were resolved by controlling solvent effects (DMSO vs. ethanol) and normalizing data to positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
